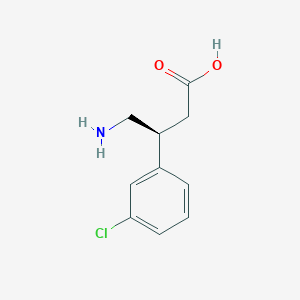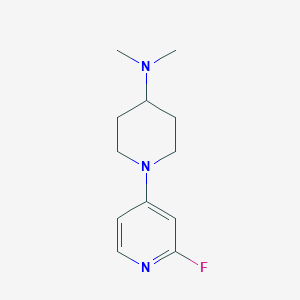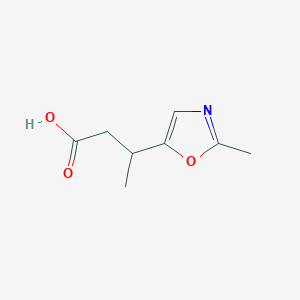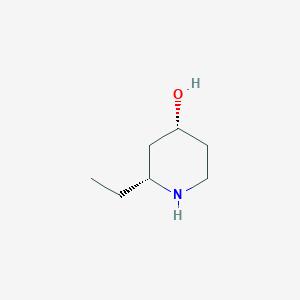
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyanocyclopentyl intermediate: This could be achieved by reacting cyclopentanone with cyanide sources under basic conditions.
Synthesis of the trifluoromethyl-substituted pyridine:
Coupling with piperazine: The pyridine derivative could be coupled with piperazine using a suitable coupling agent like EDCI or DCC.
Final assembly: The final step would involve the acylation of the piperazine derivative with the cyanocyclopentyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the cyanocyclopentyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyridine ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine or cyanocyclopentyl groups.
Reduction: Amine derivatives from the reduction of the nitrile group.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved could be related to signal transduction, metabolic regulation, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but lacks the acetamide group.
N-(1-Cyanocyclopentyl)-2-(4-(5-methyl)pyridin-2-yl)piperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of functional groups in N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity.
Propiedades
Fórmula molecular |
C18H22F3N5O |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-(1-cyanocyclopentyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-4-15(23-11-14)26-9-7-25(8-10-26)12-16(27)24-17(13-22)5-1-2-6-17/h3-4,11H,1-2,5-10,12H2,(H,24,27) |
Clave InChI |
ZQNMQHGRHMFZDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)





![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)




![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)


